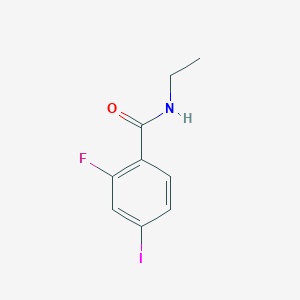

N-Ethyl-2-fluoro-4-iodobenzamide

Description

N-Ethyl-2-fluoro-4-iodobenzamide is a benzamide derivative featuring an ethyl group on the amide nitrogen, a fluorine atom at the 2-position, and an iodine atom at the 4-position of the benzene ring. The molecular formula is inferred as C₁₅H₁₃FINO, with an approximate molecular weight of 375.3 g/mol. Structural analogs of this compound are widely studied in oncology, particularly for targeting sigma receptors in malignancies like melanoma .

Properties

IUPAC Name |

N-ethyl-2-fluoro-4-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FINO/c1-2-12-9(13)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQPZPMLRLXFSGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=C(C=C1)I)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-fluoro-4-iodobenzamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-iodoaniline and ethyl chloroformate.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 2-fluoro-4-iodoaniline is first reacted with ethyl chloroformate in the presence of triethylamine to form the corresponding ethyl carbamate intermediate. This intermediate is then subjected to a dehydration reaction to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-fluoro-4-iodobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The iodo group can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used.

Major Products Formed

Substitution: Formation of N-ethyl-2-fluoro-4-substituted benzamides.

Oxidation: Formation of N-ethyl-2-fluoro-4-iodobenzoic acid.

Reduction: Formation of N-ethyl-2-fluoro-4-iodobenzylamine.

Coupling: Formation of biaryl compounds with various substituents.

Scientific Research Applications

N-Ethyl-2-fluoro-4-iodobenzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-Ethyl-2-fluoro-4-iodobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and iodo substituents can enhance the compound’s binding affinity and specificity for certain targets, leading to its desired effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares N-Ethyl-2-fluoro-4-iodobenzamide with key structural analogs, emphasizing substituent effects on pharmacological properties.

Key Findings from Comparative Studies

Substituent Effects on Receptor Binding

- Amide Side Chain: IPAB and IDAB (–5) demonstrate that alkylaminoethyl side chains enhance sigma-1 receptor affinity. IDAB’s diethylaminoethyl group confers superior tumor uptake (6.5% ID/g) compared to IPAB’s piperidinylaminoethyl group (3.87% ID/g), suggesting shorter alkyl chains improve pharmacokinetics . this compound’s ethyl group likely balances lipophilicity and metabolic stability, though direct receptor affinity data are lacking.

- Halogen Substituents: Iodine at the 4-position (common in IPAB, IDAB, and this compound) is critical for radiolabeling and tumor targeting .

Molecular Weight and Bioavailability

- Bulky substituents, such as the benzoxazolyl group in ’s compound (MW = 468.29), reduce bioavailability due to poor membrane permeability .

- This compound’s moderate molecular weight (~375.3) suggests favorable tissue penetration, analogous to IDAB (MW ~380) .

Polarity and Solubility

- The cyano group in N-(3-cyano-4-fluorophenyl)-5-fluoro-2-iodobenzamide increases polarity, which may limit blood-brain barrier penetration compared to this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.